
1,4-二苯基丁二炔
概述
描述
1,4-Diphenylbutadiyne (1,4-DPB) is an organic compound with the chemical formula C12H10. It is a colorless liquid with a sweet, pungent odor. 1,4-DPB is a versatile chemical that has been used in a variety of applications, including organic synthesis, drug development, and nanotechnology.
科学研究应用
Cathode Materials in Lithium-Sulfur Batteries
High sulfur content copolymers were prepared via inverse vulcanization of sulfur with 1,4-diphenylbutadiyne (DiPhDY) for use as the active cathode material in lithium–sulfur batteries . These sulfur-rich polymers exhibited excellent capacity retention (800 mA h g−1 at 300 cycles) and extended battery lifetimes .
Synthesis of Crystalline Graphitic Nanoribbons
Pressure-induced polymerization of 1,4-diphenylbutadiyne produces crystalline graphitic nanoribbons . This study provides a new strategy to synthesize crystalline bulk graphene nanoribbons with atom-scale ordering and controlled width .
UV Irradiation with Olefins
1,4-Diphenylbutadiyne on UV irradiation with olefins such as 2,3-dimethyl-2-butene, 1,4-cyclohexadiene and dimethyl fumarate yields cross-cycloaddition products .
Preparation of 7,8-dehydropurpurin Dimers
1,4-Diphenylbutadiyne was used in the preparation of 7,8-dehydropurpurin dimers via two-fold Pd-catalyzed [3+2] annulation of meso-bromoporphyrin .
未来方向
作用机制
Target of Action
1,4-Diphenylbutadiyne is a hydrocarbon with the formula (C6H5C2)2 . It is a member of the diyne chemical class . The primary targets of 1,4-Diphenylbutadiyne are metal-alkyne complexes . It forms a variety of these complexes, one example being the organonickel complex (C5H5Ni)4C4(C6H5)2 .
Mode of Action
The compound interacts with its targets through a process known as Glaser coupling . This is a type of oxidative homocoupling that produces a 1,3-diyne from two terminal alkynes . The reaction is facilitated by a copper(I) catalyst and oxygen or an oxidizing agent .
Biochemical Pathways
It’s known that the compound can undergo uv irradiation with olefins such as 2,3-dimethyl-2-butene, 1,4-cyclohexadiene, and dimethyl fumarate to yield cross-cycloaddition products .
Pharmacokinetics
It’s known that the compound is soluble in dichloromethane , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of 1,4-Diphenylbutadiyne’s action primarily involve the formation of covalent bonds with metal-alkyne complexes . This interaction can lead to the production of various compounds, depending on the specific targets involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Diphenylbutadiyne. For instance, pressure can induce polymerization of the compound, leading to the formation of polymeric materials with extended carbon skeletons . Furthermore, the compound’s reactivity can be influenced by factors such as temperature, solvent, and the presence of light .
属性
IUPAC Name |
4-phenylbuta-1,3-diynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQFJYLWNWIYKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25135-09-5 | |
| Record name | Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8061264 | |
| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White needles; [MSDSonline] | |
| Record name | 1,4-Diphenylbutadiyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7913 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
886-66-8 | |
| Record name | 1,4-Diphenyl-1,3-butadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diphenylbutadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diphenylbutadiyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(1,3-butadiyne-1,4-diyl)bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIPHENYLBUTADIYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84WV7G15RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,4-Diphenylbutadiyne?
A1: 1,4-Diphenylbutadiyne has the molecular formula C16H10 and a molecular weight of 202.26 g/mol. []
Q2: What are the key spectroscopic features of 1,4-Diphenylbutadiyne?
A2: Spectroscopically, 1,4-Diphenylbutadiyne exhibits characteristic absorption bands related to its conjugated system. Vibrational modes of the C≡C stretching and phenyl ring motions are evident in its Infrared and Raman spectra. [, , ] , , Studies on its excited states, including the lowest excited triplet state, radical cation, and radical anion, have been conducted using time-resolved resonance Raman spectroscopy. [, ] ,
Q3: How does the presence of phenyl rings in 1,4-Diphenylbutadiyne affect its properties?
A3: The two phenyl rings in 1,4-Diphenylbutadiyne participate in conjugation with the butadiyne moiety, influencing the compound's electronic structure, absorption spectrum, and reactivity. [, ] , This conjugation also plays a crucial role in its photochemical behavior and its ability to form complexes with transition metals.
Q4: How is 1,4-Diphenylbutadiyne used in material science?
A4: 1,4-Diphenylbutadiyne serves as a building block in the synthesis of various materials. It can be polymerized to create conjugated polymers with potential applications in electronics and photonics. [, ] , Its ability to form complexes with metals makes it valuable in organometallic chemistry and materials science.
Q5: Can 1,4-Diphenylbutadiyne participate in catalytic reactions?
A5: While 1,4-Diphenylbutadiyne itself is not a catalyst, it is often used as a substrate or a building block in various catalytic reactions. For example, it can undergo palladium-catalyzed insertion reactions with alkynes, leading to the formation of bicyclic compounds. []
Q6: How is 1,4-Diphenylbutadiyne employed in the context of catalytic systems?
A6: 1,4-Diphenylbutadiyne can be used as a ligand in transition metal complexes that act as catalysts. For instance, it can bridge two cobalt centers in a binuclear complex, demonstrating its ability to coordinate with metals and potentially influence catalytic activity. []
Q7: Have computational methods been used to study 1,4-Diphenylbutadiyne?
A7: Yes, computational chemistry plays a significant role in understanding the properties and reactivity of 1,4-Diphenylbutadiyne. Density Functional Theory (DFT) calculations have been employed to investigate its electronic structure, excited states, and interactions with other molecules. [, , ] , ,
Q8: What insights have computational studies provided into the reactivity of 1,4-Diphenylbutadiyne?
A8: DFT calculations have been instrumental in understanding the reaction mechanisms and regioselectivity of reactions involving 1,4-Diphenylbutadiyne. For example, in the context of its hydrogenation, DFT has been used to elucidate the energetics of different reaction pathways. []
Q9: How does modifying the structure of 1,4-Diphenylbutadiyne impact its properties?
A9: Structural modifications to 1,4-Diphenylbutadiyne can significantly alter its reactivity and physical properties. For example, changing the substituents on the phenyl rings or introducing heteroatoms into the conjugated backbone can influence its electronic structure, conjugation length, and steric hindrance, thereby affecting its photochemical behavior, complexation ability, and applications in materials science.
Q10: What is the nature of 1,4-Diphenylbutadiyne's excited states, and how do they influence its reactivity?
A10: 1,4-Diphenylbutadiyne exhibits rich photochemistry due to its conjugated π-electron system. Upon absorption of light, it transitions to excited singlet and triplet states, which can undergo various deactivation pathways, including fluorescence, phosphorescence, and intersystem crossing. These excited states play a crucial role in its photochemical reactions, such as [2+2] cycloadditions with olefins. [, , ] , ,
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


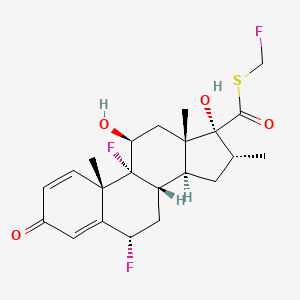
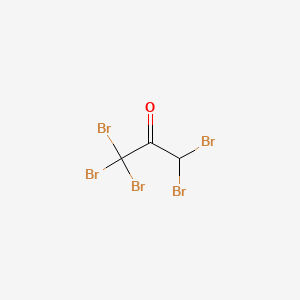
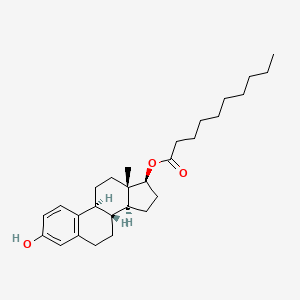
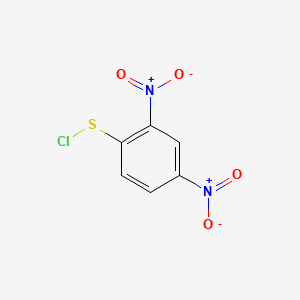

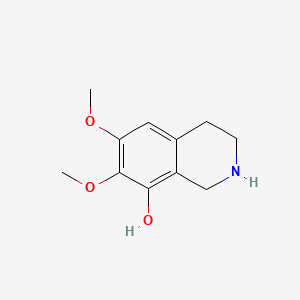
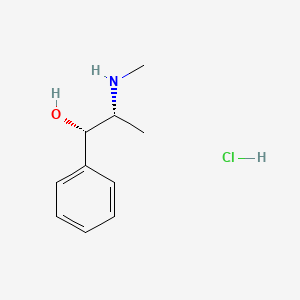
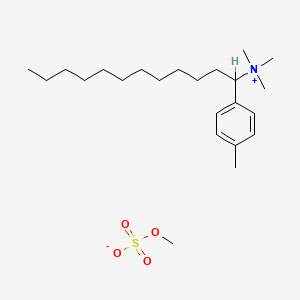
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol](/img/structure/B1203837.png)
![Naphtho[2,1-b]furan-2(1H)-one](/img/structure/B1203841.png)

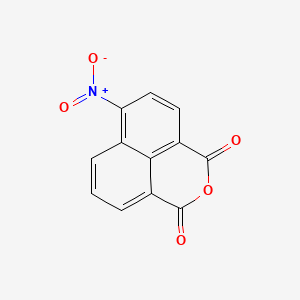
![4-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1203847.png)
![1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone](/img/structure/B1203849.png)